molecular formula C20H21N3O4S B2426135 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895806-02-7

4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2426135
CAS RN: 895806-02-7
M. Wt: 399.47
InChI Key: WSJFMENSIMGRDY-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as EPPB and is a sulfonamide-based inhibitor that shows promising results in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

The compound 4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is structurally related to various benzenesulfonamide derivatives that have been synthesized and characterized for different scientific research applications. For instance, El-Gaby et al. (2018) synthesized a series of sulfonamide derivatives, including those with pyridazine moieties, and evaluated their antimicrobial activity. The synthesis involved diazotization and subsequent coupling and cyclization reactions, highlighting the compound's relevance in developing novel antimicrobial agents (El-Gaby et al., 2018).

Molecular Docking and Anticancer Activity

In the context of anticancer research, Kumar et al. (2021) designed, synthesized, and evaluated a benzenesulfonamide derivative for its anti-breast cancer activity. The compound exhibited significant activity against the MCF-7 breast cancer cell line, with molecular docking studies suggesting strong interactions with the estrogen receptor, indicating the potential of sulfonamide derivatives in cancer treatment (Kumar et al., 2021).

Neuroprotective and Cognitive Enhancing Properties

Research by Hirst et al. (2006) on a related sulfonamide, SB-399885, demonstrated its potential as a selective 5-HT6 receptor antagonist with cognitive-enhancing properties, pointing to the relevance of sulfonamide derivatives in neurodegenerative and cognitive disorders. The compound showed promise in improving cognitive deficits in animal models, further supporting the therapeutic potential of sulfonamides in neurological conditions (Hirst et al., 2006).

Antimicrobial and Enzyme Inhibition

Sulfonamide derivatives, including those structurally related to this compound, have been explored for their antimicrobial properties and enzyme inhibition capabilities. For example, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds with a sulfonamide moiety and evaluated their antimicrobial activity, demonstrating the compound's utility in developing new antimicrobial agents (Sarvaiya et al., 2019).

Mechanism of Action

Sulfonamides, such as this compound, are known to have antibacterial properties . They work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the bacteria to survive and reproduce.

Safety and Hazards

Long-term exposure to sulfonamides, such as this compound, can lead to the development of lens opacities in animals . This suggests that caution should be exercised when handling this compound.

properties

IUPAC Name

4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-3-26-17-8-10-18(11-9-17)28(24,25)23-16-7-5-6-15(14-16)19-12-13-20(22-21-19)27-4-2/h5-14,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJFMENSIMGRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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